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Compound of Interest

Compound Name: 2-Amino-4-chlorophenol

Cat. No.: B047367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Amino-4-chlorophenol (CAS No. 95-85-2), a key intermediate in the synthesis of various

dyes, pharmaceuticals, and other organic compounds. This document presents tabulated

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with detailed experimental protocols for data acquisition. A logical workflow for the

spectroscopic analysis of this compound is also provided.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 2-Amino-4-
chlorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-Amino-4-chlorophenol
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.2 s - OH

6.601 d 8.3 H-6

6.598 d 2.5 H-3

6.386 dd 8.3, 2.5 H-5

4.8 br s - NH₂

Solvent: DMSO-d₆, Instrument Frequency: 90 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Amino-4-chlorophenol

Chemical Shift (δ) ppm Assignment

145.4 C-1 (C-OH)

135.8 C-2 (C-NH₂)

124.9 C-4 (C-Cl)

116.5 C-5

115.2 C-3

114.8 C-6

Predicted data; experimental data may vary.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2-Amino-4-chlorophenol
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3300 Strong, Broad O-H Stretch

3300-3200 Medium
N-H Stretch (asymmetric &

symmetric)

1600-1585 Medium Aromatic C=C Stretch

1500-1400 Medium Aromatic C=C Stretch

1300-1200 Strong C-O Stretch (Phenolic)

1100-1000 Strong C-N Stretch (Aromatic amine)

850-750 Strong C-Cl Stretch

850-800 Strong C-H Bending (out-of-plane)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2-Amino-4-chlorophenol

m/z Relative Intensity Assignment

143 100% [M]⁺ (Molecular ion)

145 ~33%
[M+2]⁺ (Isotope peak due to

³⁷Cl)

108 High [M-Cl]⁺

80 Medium [M-Cl-CO]⁺

Data obtained from GC-MS analysis.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-Amino-4-
chlorophenol.

Instrumentation: A high-resolution NMR spectrometer (e.g., 90 MHz or higher).

Sample Preparation:

Approximately 5-10 mg of 2-Amino-4-chlorophenol was dissolved in ~0.7 mL of deuterated

dimethyl sulfoxide (DMSO-d₆).

A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Spectral Width: 0-10 ppm

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds

Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Amino-4-chlorophenol.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of 2-Amino-4-chlorophenol was ground with ~100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder was

obtained.

A portion of the mixture was transferred to a pellet press.

A pressure of 7-10 tons was applied for several minutes to form a transparent or translucent

pellet.

Data Acquisition:

A background spectrum of the empty sample compartment was recorded.

The KBr pellet containing the sample was placed in the sample holder.

The spectrum was recorded in the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Amino-4-
chlorophenol.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation:

A dilute solution of 2-Amino-4-chlorophenol was prepared in a suitable volatile solvent

(e.g., methanol or dichloromethane).

GC-MS Parameters:

Injection Mode: Splitless.

Injector Temperature: 250 °C.
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GC Column: A non-polar capillary column (e.g., HP-5MS).

Oven Temperature Program: Initial temperature of 50-100 °C, followed by a ramp to 250-300

°C.

Carrier Gas: Helium.

Ionization Mode: Electron Impact (EI) at 70 eV.

Mass Analyzer: Quadrupole.

Scan Range: 40-400 m/z.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Amino-4-chlorophenol.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-chlorophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047367#spectroscopic-data-nmr-ir-ms-for-2-amino-4-
chlorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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